Antitubercular Activity: The 5-Nitrothiophene Analog (Compound 1b) is a Validated Anti-TB Lead, While the Unsubstituted Target Compound is an Inactive Precursor
The core differentiator is the presence of the 5-nitro group on the thiophene ring. The 5-nitrothiophene-2-carboxamide analog (Compound 1b) is a confirmed anti-tuberculosis lead, while the target compound (CAS 865287-07-6) lacking this group is considered a building block. This presents a stark activity contrast. Compound 1b exhibited an MIC100 of 15.6 μg/mL against the virulent M. tuberculosis strain H37Rv and maintained this activity against the rifampin-resistant Mtb-209 strain, with a selectivity index (SI) of 4.61 [1]. The target compound, without the essential nitro pharmacophore, is predicted to be inactive in this assay, making it an ideal negative control for SAR studies [1].
| Evidence Dimension | In vitro antitubercular activity against M. tuberculosis H37Rv and drug-resistant Mtb-209 |
|---|---|
| Target Compound Data | Predicted inactive; serves as precursor scaffold. No measurable MIC. |
| Comparator Or Baseline | 5-Nitrothiophene analog (Compound 1b): MIC100 = 15.6 μg/mL (H37Rv) and 15.6 μg/mL (Mtb-209); SI = 4.61. |
| Quantified Difference | Functional shift from 'inactive precursor' to 'active antitubercular lead' (MIC100 of 15.6 μg/mL) solely attributable to the 5-nitro substitution. |
| Conditions | M. tuberculosis H37Rv ATCC 27294 and rifampin-resistant Mtb-209 clinical isolate, using the Resazurin Microtiter Assay (REMA) with 250-0.98 μg/mL serial dilutions. |
Why This Matters
Procuring the correct scaffold (CAS 865287-07-6) is essential for generating planned derivatives; using the active nitro compound would invalidate any synthetic step requiring an unsubstituted thiophene ring.
- [1] Martínez R, Nieves Zamudio GJ, Pretelin-Castillo G, et al. Synthesis and antitubercular activity of new N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-(nitroheteroaryl)carboxamides. Heterocyclic Communications. 2019;25:52-59. doi:10.1515/hc-2019-0007 View Source
